

Optimizing AMG 7905 dosage to avoid off-target effects

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Compound of Interest

Compound Name: AMG 7905

Cat. No.: B1667042

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Technical Support Center: AMG 7905

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **AMG 7905** to mitigate potential off-target and on-target side effects during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AMG 7905**?

A1: **AMG 7905** is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.^{[1][2][3]} It functions by modulating the channel's response to stimuli. Notably, while it potently blocks the activation of TRPV1 by capsaicin, it potentiates its activation by protons.^{[1][3][4]} This dual activity is crucial to understanding its physiological effects.

Q2: What are the known side effects of **AMG 7905**?

A2: The most well-documented side effect of **AMG 7905** is a change in body temperature, specifically hypothermia (a decrease in body temperature).^{[1][3][4]} This is considered an "on-target" effect, as it is mediated through the drug's action on TRPV1 channels, which are involved in thermoregulation.^[4]

Q3: How does **AMG 7905** cause hypothermia?

A3: TRPV1 channels on sensory nerves are tonically activated by protons. This baseline activity contributes to maintaining normal body temperature by promoting thermogenesis (heat production) and vasoconstriction (constriction of blood vessels to conserve heat). **AMG 7905** potentiates this proton-driven activation, which enhances the inhibitory signals for heat conservation, leading to a decrease in body temperature.[4]

Q4: Are there known off-target effects for **AMG 7905** unrelated to TRPV1?

A4: Currently, there is limited publicly available information detailing significant off-target effects of **AMG 7905** on other proteins, such as kinases or other ion channels. However, as with any small molecule, the potential for off-target interactions exists and should be assessed experimentally.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: To distinguish between on-target and off-target effects, a key experiment is to use a TRPV1 knockout (KO) animal model or cell line. An effect that is observed in wild-type but absent in the KO model is likely an on-target effect.[4] Conversely, an effect that persists in the KO model may indicate an off-target mechanism.

Troubleshooting Guides

Issue 1: Unexpected Hypothermia in Animal Models

- Possible Cause: This is a known on-target effect of **AMG 7905** due to its potentiation of proton-activated TRPV1 channels.[4] The magnitude of the effect can be dose-dependent.
- Troubleshooting Steps:
 - Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose with an acceptable thermoregulatory profile.
 - Continuous Temperature Monitoring: Implement continuous core body temperature monitoring to understand the onset, duration, and magnitude of the hypothermic effect.
 - Control for Ambient Temperature: House animals at a thermoneutral ambient temperature to minimize the physiological drive for thermogenesis, which may moderate the hypothermic effect.

- TRPV1 KO Model: As a definitive control, test **AMG 7905** in TRPV1 knockout mice to confirm that the hypothermic effect is on-target.[\[4\]](#)

Issue 2: Cellular Effects Observed in a TRPV1-Negative Cell Line

- Possible Cause: This observation would be a strong indicator of a potential off-target effect, as the intended target is not present.
- Troubleshooting Steps:
 - Confirm Target Expression: Verify the absence of TRPV1 expression in your cell line using qPCR and Western blot.
 - Determine IC₅₀/EC₅₀: Generate a dose-response curve to determine the potency of **AMG 7905** for the observed effect. A significantly higher concentration than what is required for TRPV1 antagonism may suggest a weaker off-target interaction.
 - Broad-Panel Screening: To identify the potential off-target protein(s), consider utilizing a broad-panel screening service, such as a kinase inhibitor profiling panel or a safety pharmacology panel that assesses interactions with a wide range of receptors and ion channels.

Data Presentation

Table 1: Pharmacological Profile of **AMG 7905**

Parameter	Description	Value/Observation	Reference
Primary Target	Transient Receptor Potential Vanilloid 1 (TRPV1)	Antagonist/Modulator	[1][2][3]
Effect on Capsaicin Activation	Blocks TRPV1 activation by capsaicin	Potent Blocker	[1][3][4]
Effect on Proton Activation	Potentiates TRPV1 activation by protons	Potent Potentiator	[4]
Primary On-Target Side Effect	Change in core body temperature	Hypothermia	[1][3][4]

Experimental Protocols

Protocol 1: Assessing On-Target Thermoregulatory Effects in Rodents

- Animal Model: Use wild-type and TRPV1 knockout mice.
- Temperature Monitoring: Implant telemetry probes for continuous measurement of core body temperature.
- Dosing: Administer **AMG 7905** via an appropriate route (e.g., oral gavage) across a range of doses. Include a vehicle control group.
- Data Collection: Record core body temperature at regular intervals before and after drug administration for a sufficient duration to capture the full effect and recovery.
- Analysis: Compare the change in body temperature from baseline between the vehicle and **AMG 7905**-treated groups in both wild-type and TRPV1 knockout animals.

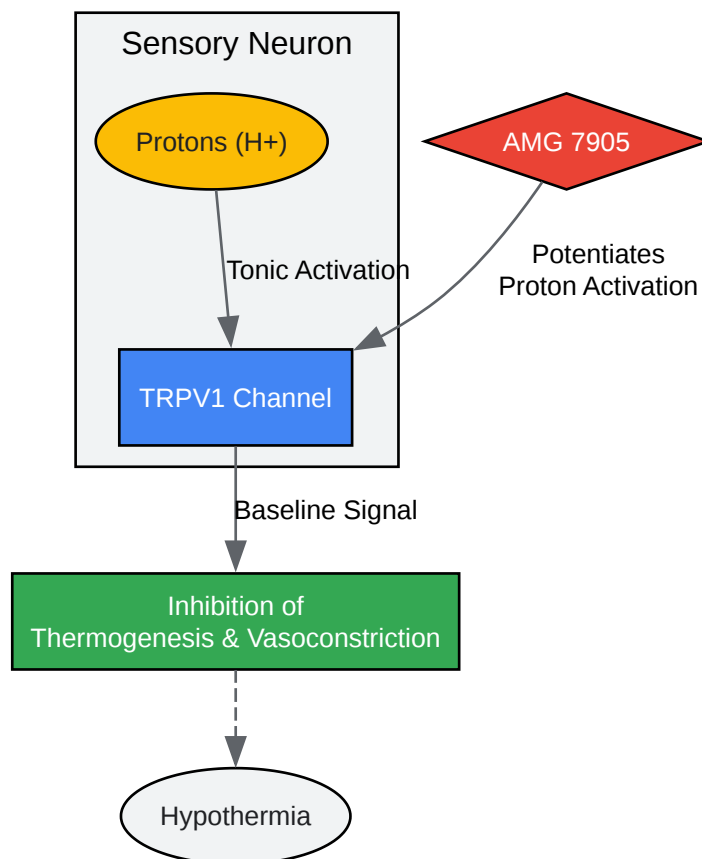
Protocol 2: General Off-Target Kinase Profiling

While there is no specific indication that **AMG 7905** is a kinase inhibitor, this protocol outlines a general approach to screen for such off-target activity.

- **Assay Format:** Utilize a commercially available kinase profiling service that screens against a large panel of kinases (e.g., >400). A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.
- **Inhibitor Concentration:** Screen **AMG 7905** at one or two standard concentrations (e.g., 1 μ M and 10 μ M) to identify initial "hits."
- **Data Analysis:** Express results as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction.
- **Follow-up:** For any identified hits, perform a dose-response curve to determine the IC₅₀ value, which quantifies the potency of the off-target inhibition.

Visualizations

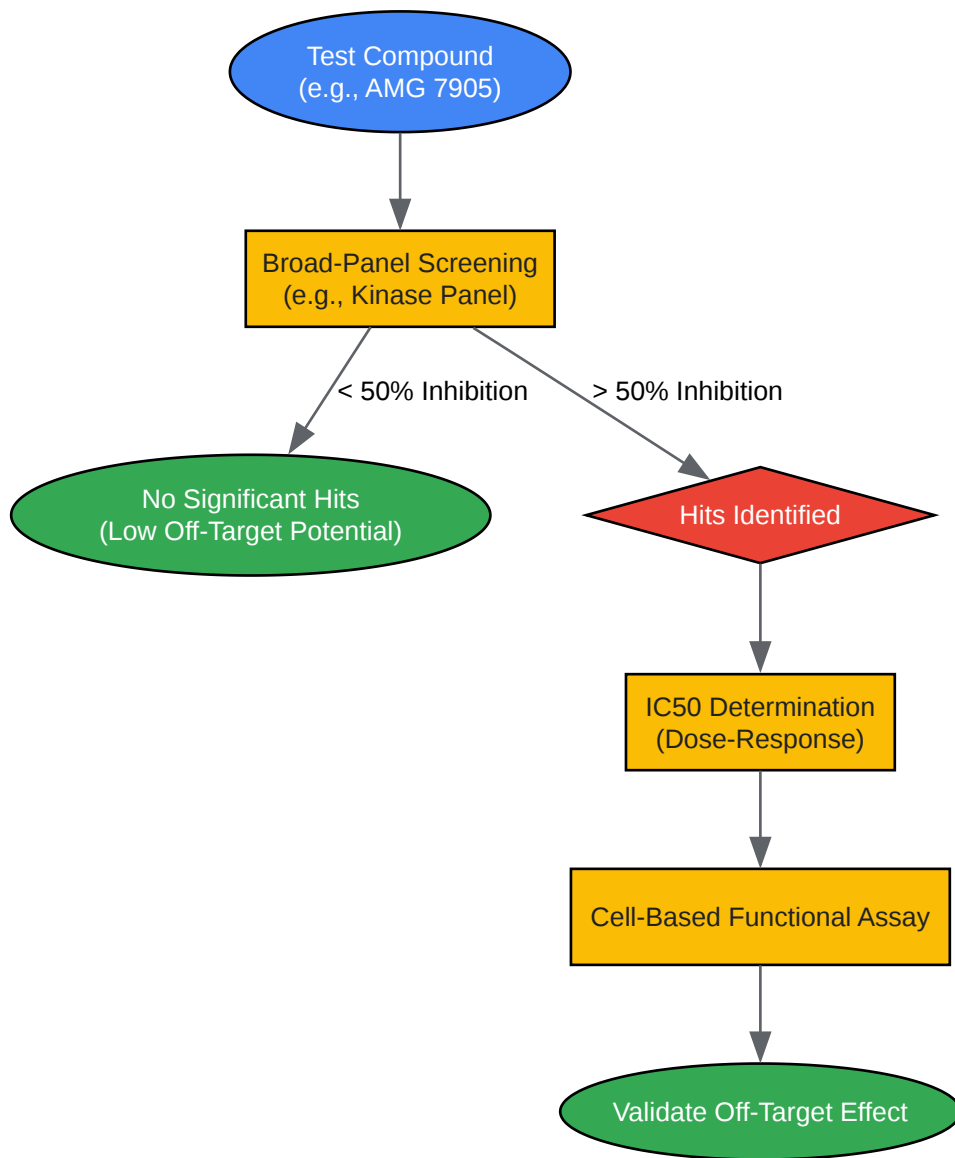
AMG 7905 On-Target Effect Pathway



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Caption: On-target mechanism of **AMG 7905**-induced hypothermia.

General Off-Target Screening Workflow



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Caption: Workflow for identifying potential off-target effects.

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